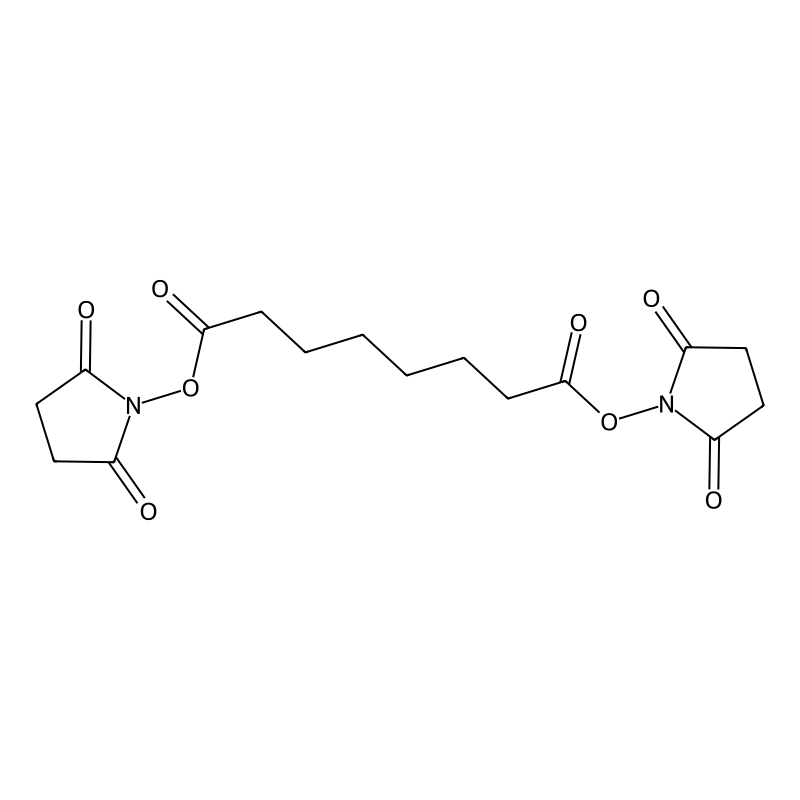

Disuccinimidyl suberate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Protein-Protein Crosslinking

DSS is a homobifunctional cross-linking agent, meaning it possesses two identical reactive groups at each end. These reactive groups, N-hydroxysuccinimide (NHS) esters, readily react with primary amines, particularly the ε-amino groups of lysine residues in proteins []. This ability allows DSS to covalently link nearby proteins within a specific distance range, essentially creating a permanent bond.

Researchers utilize DSS to study protein complexes and assemblies. By cross-linking proteins within a complex, scientists can gain insights into their organization, subunit composition, and stoichiometry []. This information is crucial for understanding cellular processes that rely on protein-protein interactions.

Here's an example: Researchers studying the protein complex involved in cellular membrane transport might use DSS to cross-link the complex components. This cross-linking would help identify the proteins directly interacting with each other within the complex [].

Protein-Modification Studies

Apart from crosslinking, DSS can also be used to modify proteins by attaching functional groups or labels containing primary amines. The NHS esters of DSS react with the protein's lysine residues, attaching the desired label covalently. This technique allows researchers to introduce fluorescent probes, biotin tags, or other detectable moieties onto proteins [].

Disuccinimidyl suberate is a six-carbon, homobifunctional cross-linking agent primarily utilized in biochemical applications. It features two N-hydroxysuccinimide (NHS) ester groups at either end of an eight-atom spacer arm, which is composed of a linear chain of carbon atoms. This structure allows disuccinimidyl suberate to react specifically with primary amines, facilitating the formation of stable amide bonds at physiological pH levels (7.0-9.0) . The compound is characterized by its high purity, membrane permeability, and non-cleavable nature, making it particularly useful for intracellular cross-linking without generating toxic by-products .

DSS acts as a cross-linking agent by forming covalent bonds between protein molecules. The NHS ester groups react with primary amines (mainly lysine ε-amino groups) on proteins, creating stable amide linkages (Eq. 1). This process effectively joins protein molecules within a specific distance dictated by the spacer arm length (six carbons in DSS) [, ].

- Toxicity: Limited data exists on the specific toxicity of DSS. However, NHS esters can be irritating to eyes, skin, and respiratory systems [].

- Flammability: Not readily flammable [].

- Reactivity: Reacts with water and moisture, leading to decomposition [].

- Safety precautions: Handle with gloves and proper personal protective equipment (PPE). Avoid inhalation, ingestion, and contact with skin and eyes. Work in a well-ventilated fume hood [].

Note:

- Information on the specific synthesis of DSS might be proprietary for commercial suppliers.

- While a general mechanism of action for protein cross-linking is provided, detailed protein-protein interaction mechanisms might require further investigation depending on the specific research question.

Disuccinimidyl suberate reacts with primary amines through a nucleophilic attack on the NHS ester, resulting in the formation of stable amide bonds. This reaction occurs efficiently at neutral to slightly alkaline pH levels, typically between 7.0 and 9.0. The reaction can be summarized as follows:

- Formation of Amide Bond: The NHS ester reacts with a primary amine to yield an amide bond and release the NHS leaving group.

This reaction specificity and stability make disuccinimidyl suberate a preferred choice for cross-linking proteins and other biomolecules in various experimental setups .

Disuccinimidyl suberate exhibits significant biological activity by enabling the stabilization of protein interactions and facilitating the creation of bioconjugates. Its ability to cross-link proteins allows researchers to "fix" transient interactions, which can be crucial for studying complex biological processes . For instance, studies have demonstrated its use in cross-linking hemoglobin and bovine serum albumin, yielding stable protein complexes with altered functional properties .

The synthesis of disuccinimidyl suberate typically involves the activation of carboxylic acid derivatives using carbodiimide chemistry. The process can be outlined as follows:

- Activation: Carboxylic acid groups are activated using carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide) to form reactive intermediates.

- Formation of NHS Esters: The activated carboxylic acid reacts with N-hydroxysuccinimide to form the NHS ester.

- Coupling: The NHS esters are then coupled to form disuccinimidyl suberate by linking two NHS esters through a six-carbon chain.

This method allows for the efficient production of high-purity disuccinimidyl suberate suitable for various biochemical applications .

Disuccinimidyl suberate is widely used in several applications:

- Cross-Linking Proteins: It is employed to chemically cross-link proteins prior to cell lysis and immunoprecipitation, enhancing the stability of protein complexes.

- Bioconjugation: The reagent facilitates the creation of bioconjugates through single-step reactions.

- Mass Spectrometry: In cross-linking mass spectrometry, it provides insights into protein structure and interactions by stabilizing transient complexes .

- Cell Surface Cross-Linking: While primarily used for intracellular applications, it can also be adapted for cell-surface cross-linking when combined with water-soluble analogs like bis(sulfosuccinimidyl)suberate .

Interaction studies utilizing disuccinimidyl suberate often focus on understanding protein-protein interactions and structural biology. For example, its application in stabilizing hemoglobin complexes has been pivotal in developing novel blood substitutes. Research indicates that disuccinimidyl suberate effectively cross-links hemoglobin, resulting in polymerized forms that exhibit altered oxygen-binding properties compared to native hemoglobin . Such studies underscore its utility in elucidating complex biological mechanisms and developing therapeutic agents.

Disuccinimidyl suberate shares similarities with several other cross-linking agents, each with unique properties that cater to specific research needs. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Solubility | Unique Features |

|---|---|---|---|

| Disuccinimidyl Suberate | Homobifunctional | Water-insoluble | Membrane permeable; non-cleavable |

| Bis(sulfosuccinimidyl)suberate | Homobifunctional | Water-soluble | Ideal for cell-surface applications |

| Glutaraldehyde | Aldehyde-based | Water-soluble | Cleavable; reacts with both amines and hydroxyls |

| Dithiobis(succinimidyl propionate) | Homobifunctional | Water-soluble | Contains disulfide linkages; cleavable under reducing conditions |

Disuccinimidyl suberate's combination of membrane permeability, specificity towards primary amines, and non-cleavable nature distinguishes it from other reagents like glutaraldehyde or dithiobis(succinimidyl propionate), making it particularly suitable for intracellular applications where stability is paramount .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Other CAS

68526-60-3

Wikipedia

General Manufacturing Information

Dates

Transdermal delivery of 40-nm silk fibroin nanoparticles

Issei Takeuchi, Yosuke Shimamura, Yuki Kakami, Tsunenori Kameda, Keitaro Hattori, Seiji Miura, Hiroyuki Shirai, Mutsuo Okumura, Toshio Inagi, Hiroshi Terada, Kimiko MakinoPMID: 30579057 DOI: 10.1016/j.colsurfb.2018.12.012

Abstract

Transdermal administration of drugs improves their bioavailability and is capable of systemic and local treatment. To improve the skin permeability of drugs, nano-sized systems have attracted attention as drug carriers for transdermal drug delivery system. We considered that silk fibroin composed of a crystalline region with many hydrophobic amino acids and an amorphous region with many hydrophilic amino acids was useful as a carrier for transdermal administration of a drug because of the balance between hydrophilicity and hydrophobicity. In this study, silk fibroin nanoparticles with mean volume diameters of 42.3 nm were successfully prepared, and storage stability was confirmed by storing the nanoparticle suspension at 4, 32, and 37 °C for a week. At any storage temperature, the mean volume diameter and standard deviation were stable. The polydispersity indexes were 0.19-0.23, and no specific trends were observed. Then, to investigate the transdermal delivery route of the silk fibroin nanoparticles, skin permeability in vivo was evaluated using mice. Six hours after administration, fluorescent substances were observed in the dermis in addition to the stratum corneum, hair follicles and the epidermis around them. This result indicated that fibroin nanoparticles with the mean volume diameter of 40-nm penetrated the stratum corneum and was delivered deep into the skin. Therefore, it was suggested that small nanoparticles prepared using silk fibroin are useful for drug delivery to the dermis.[Chemical modification of ristomycin A with bifunctional reagents]

Zh P Trifonova, N V Sturman, G S Katrukha, G B FedorovaPMID: 3147618 DOI:

Abstract

Various bifunctional reagents by the free NH2 group of ristomycinic acid of ristomycin A were used for selective chemical modification of the antibiotic. The bifunctional reagents were the following: di-N-hydroxysuccinimide ether of suberic acid and 4,4'-difluoro-3,3'-dinitrodiphenylsulfone. Bis-N,N'-derivatives of ristomycin A were prepared using these reagents. The derivatives inhibited the growth of Bac. subtilis but the concentrations required for the inhibition were 2-4 times higher than those of ristomycin A. It was noted that the MIC of the bis-N,N'-derivatives depended on the length and flexibility of the "binding foot". The MIC of the bis-N,N'-derivative prepared with using suberic acid was 2 times higher than that of the derivative prepared with the use of 4,4'-difluoro-3,3'-dinitrodiphenylsulfone.Composition and peptide maps of cross-linked human choriogonadotropin-receptor complexes on porcine granulosa cells

I Ji, J H Bock, T H JiPMID: 2413031 DOI:

Abstract

Radioiodinated human choriogonadotropin was affinity-cross-linked with a cleavable (nondisulfide) homobifunctional reagent to the hormone receptor on porcine granulosa cells and the solubilized sample was electrophoresed. Cross-linked samples revealed four additional bands of slower electrophoretic mobility in addition to the hormone alpha, beta, and alpha beta dimer bands. The four bands corresponded to masses of 68, 74, 102, and 136 kDa whereas the alpha beta dimer band corresponded to 50 kDa. Formation of the four bands requires the 125I-hormone to bind specifically to the receptor with subsequent cross-linking. Binding can be prevented by excess of native hormone but not by follitropin. A monofunctional analog of the cross-linking reagent failed to produce the four bands. They were also produced by cross-linking Triton X-100-solubilized hormone-receptor complexes. Reagent concentration-dependent cross-linking revealed that their formation was sequential; smaller complexes formed first and then larger ones. When gels of the cross-linked sample were treated with reagents that cleave covalent cross-links and then electrophoresed in a second dimension gel, 18-, 24-, 28-, and 34-kDa components were released, in addition to the alpha and beta subunits of the native hormone. Simultaneous peptide mapping of the cross-linked complexes in the gel matrix with Staphylococcus V8 protease or papain revealed progressive proteolysis to generate terminal fragments of 30 or 27 kDa, respectively. These fragments were unique to and commonly present in the 74-, 102-, and 136-kDa hormone-receptor complexes but were not produced by proteolysis of the cross-linked human choriogonadotropin (hCG) alpha beta dimer or the hCG alpha subunit. Apparently, the radioactively labeled segment(s) of the alpha subunit of 125I-hCG was cross-linked to the 24-kDa component. The results demonstrate the protein nature of the receptor and suggest that 125I-hCG was initially cross-linked to the 24-kDa component to generate the 74-kDa complex, then the 28- and 34-kDa components were sequentially cross-linked to the 24-kDa component in the 74-kDa complex to generate the 102- and 134-kDa complexes.Squalene-derived flexible linkers for bioactive peptides

Bhumasamudram Jagadish, Rajesh Sankaranarayanan, Liping Xu, Reyniak Richards, Josef Vagner, Victor J Hruby, Robert J Gillies, Eugene A MashPMID: 17448660 DOI: 10.1016/j.bmcl.2007.04.001

Abstract

A regiochemical and stereochemical mixture of flexible linkers bearing terminal azide functionality was synthesized in two steps from squalene and was used to connect two high affinity NDP-alpha-MSH ligands or two low affinity MSH(4) ligands. The ligands were N-terminally acylated using N-hydroxysuccinimidoyl 5-hexynoate and were subsequently attached to the linker via copper-catalyzed 'click' 3+2 cyclization of the azide and alkyne moieties. In vitro biological evaluations showed that the binding affinity to the human melanocortin 4 receptor was not diminished for most linker-ligand combinations relative to the corresponding parental ligand. Statistical and cooperative binding effects were observed for dimeric constructs containing the low affinity ligand MSH(4), but not for dimeric NDP-alpha-MSH constructs, presumably due to slow off rates for this high affinity ligand.Immobilization of a bone and cartilage stimulating peptide to a synthetic bone graft

Vivian Wang, Gauri Misra, Brian AmsdenPMID: 18030432 DOI: 10.1007/s10856-007-3306-0